6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione' involves the condensation of a cyclohexene derivative with a pyrrolopyrimidine derivative, followed by a series of reactions to introduce the thiophene and tetrahydrodione moieties.
Starting Materials
Cyclohexene, Ethylamine, 2-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-5,7-dione, 2-Bromo-5-nitrothiophene, Sodium hydride, Diethyl malonate, Acetic anhydride, Triethylamine, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Water, Ethyl acetate, Methanol
Reaction
Cyclohexene is reacted with ethylamine in the presence of sodium hydride to form 2-(cyclohex-1-en-1-yl)ethylamine., 2-(Cyclohex-1-en-1-yl)ethylamine is condensed with 2-amino-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-5,7-dione in the presence of acetic anhydride and triethylamine to form 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-amino-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione., 6-(2-(Cyclohex-1-en-1-yl)ethyl)-4-amino-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is reacted with 2-bromo-5-nitrothiophene in the presence of triethylamine and diethyl malonate to form 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione., The nitro group in 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is reduced to an amino group using hydrogen gas and palladium on carbon catalyst., The amino group is then acylated with diethyl malonate in the presence of acetic anhydride and triethylamine to form the tetrahydrodione moiety., The final compound is purified by recrystallization from a mixture of ethyl acetate and methanol.
properties
IUPAC Name |
6-[2-(cyclohexen-1-yl)ethyl]-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17-15-13(11-21(17)9-8-12-5-2-1-3-6-12)19-18(23)20-16(15)14-7-4-10-24-14/h4-5,7,10,16H,1-3,6,8-9,11H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZCNBXQVPSSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.